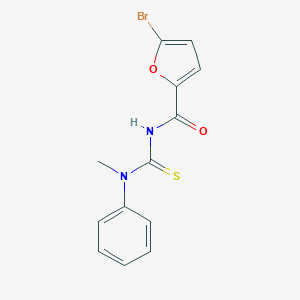![molecular formula C19H21BrN4O3S2 B319412 N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319412.png)
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its bromine, piperazine, sulfonyl, and benzamide functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the benzamide structure.
Sulfonylation: Addition of a sulfonyl group to the phenyl ring.
Piperazine Incorporation: Attachment of the piperazine moiety to the sulfonylated phenyl ring.
Carbamothioylation: Introduction of the carbamothioyl group to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired chemical reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to remove oxygen or add hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea include:
2-bromo-N-phenylbenzamide: Lacks the piperazine and sulfonyl groups.
N-(4-sulfamoylphenyl)benzamide: Contains a sulfonyl group but lacks the bromine and piperazine moieties.
4-(4-methylpiperazin-1-yl)sulfonylbenzamide: Contains the piperazine and sulfonyl groups but lacks the bromine atom.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, piperazine ring, and sulfonyl group makes it a versatile compound for various chemical and biological studies.
属性
分子式 |
C19H21BrN4O3S2 |
|---|---|
分子量 |
497.4 g/mol |
IUPAC 名称 |
2-bromo-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21BrN4O3S2/c1-23-10-12-24(13-11-23)29(26,27)15-8-6-14(7-9-15)21-19(28)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,28) |
InChI 键 |
MYGMJRPFNFDTHZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


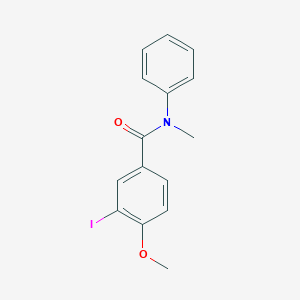
![N'-[3-(2-methoxyphenyl)acryloyl]-N-methyl-N-phenylthiourea](/img/structure/B319331.png)
![N-isopropyl-N'-[3-(2-methoxyphenyl)acryloyl]thiourea](/img/structure/B319332.png)
![4-fluoro-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319333.png)
![N-isopropyl-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B319335.png)
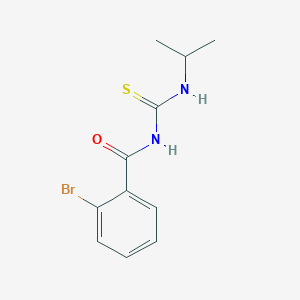
![N-[3-(4-fluorophenyl)acryloyl]-N'-isopropylthiourea](/img/structure/B319338.png)
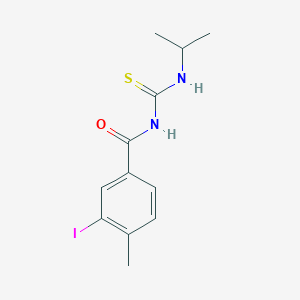
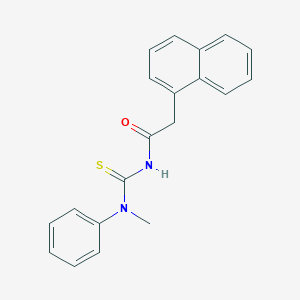

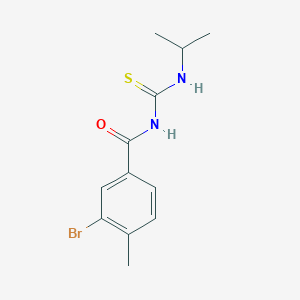
![N-[methyl(phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319349.png)

